(2S)-2-amino-5-(2-chloroanilino)-5-oxopentanoic acid is an amino acid derivative that plays a significant role in various scientific fields, particularly in medicinal chemistry and biochemistry. This compound is notable for its potential applications in drug development and as a building block in organic synthesis.
The compound is synthesized through specific chemical reactions involving 2-chloroaniline and amino acid derivatives. Its chemical structure and properties have been documented in various scientific literature and databases, including PubChem and BenchChem, which provide detailed specifications and synthesis methods.
This compound falls under the category of amino acids and is classified as a substituted amino acid due to the presence of both an amino group and a chloroaniline moiety. It is also recognized for its oxo group, contributing to its reactivity and biological activity.
The synthesis of (2S)-2-amino-5-(2-chloroanilino)-5-oxopentanoic acid typically involves the following methods:
The molecular formula of (2S)-2-amino-5-(2-chloroanilino)-5-oxopentanoic acid is C12H14ClN3O3. The structure features:
(2S)-2-amino-5-(2-chloroanilino)-5-oxopentanoic acid can undergo several chemical reactions:
The mechanism of action for (2S)-2-amino-5-(2-chloroanilino)-5-oxopentanoic acid involves its interaction with specific biological targets:
Relevant data on melting points, boiling points, and spectral characteristics can be found in chemical databases .
(2S)-2-amino-5-(2-chloroanilino)-5-oxopentanoic acid has several scientific applications:
Glutamine serves as a primary nitrogen and carbon source for proliferating cancer cells, fueling biosynthetic pathways essential for tumor growth. Unlike normal cells, many cancers exhibit metabolic reprogramming where glutaminolysis—the conversion of glutamine to glutamate and subsequently to α-ketoglutarate (α-KG)—becomes a dominant energy pathway. This α-KG replenishes the tricarboxylic acid (TCA) cycle under aerobic glycolysis (Warburg effect) conditions, generating ATP, NADH, and biosynthetic precursors for lipids, nucleotides, and proteins [3]. Glutaminase (GLS), the rate-limiting enzyme initiating glutamine catabolism, is overexpressed in malignancies like melanoma, breast, and prostate cancers. Mitochondrial glutamate derived from glutamine is converted to α-KG via glutamate dehydrogenase (GLUD1) or transaminases (e.g., GOT2, GPT2), driving oxidative phosphorylation and redox balance through glutathione synthesis [3]. Cancer cells also exploit glutamine-derived nitrogen for hexosamine and non-essential amino acid production, creating metabolic dependencies targetable by analogs.
Table 1: Key Enzymes in Glutaminolysis Pathway
Enzyme | Function in Glutaminolysis | Role in Cancer |
---|---|---|
Glutaminase (GLS1) | Converts glutamine → glutamate + NH₃ | Overexpressed; supports TCA cycle anaplerosis |
GLUD1 | Oxidizes glutamate → α-KG + NAD(P)H + NH₄⁺ | Generates TCA intermediates and NADPH |
Transaminases | Transfer amino groups to keto acids (e.g., pyruvate → alanine) | Supports nucleotide synthesis |
UCP2 | Transports aspartate from mitochondria | Enables NADPH production in PDAC |
The therapeutic targeting of glutamine metabolism dates to the 1950s with natural analogs like azaserine and 6-diazo-5-oxo-L-norleucine (DON). These compounds irreversibly inhibited glutamine-dependent amidotransferases, disrupting purine/pyrimidine biosynthesis [3] [9]. However, their clinical utility was limited by systemic toxicity from non-selective actions on normal proliferating cells. Acivicin, a microbial-derived glutamine antagonist, showed potent activity against breast cancer (MCF-7) cells at low concentrations (IC₅₀ ~5 μM) by suppressing glutamine synthetase (GS) expression and reducing intracellular glutamine pools. It also promoted anti-inflammatory cytokines (IL-4, IL-10) while downregulating TNF-α, enhancing apoptotic signaling via p53 activation [9]. Despite preclinical promise, Acivicin’s clinical development was halted due to neurotoxicity and myelosuppression. Modern efforts focus on tumor-selective delivery (e.g., prodrugs of DON) and isoform-specific inhibitors like CB-839 (telaglenastat), a GLS1 inhibitor currently in trials [3].
γ-Methyleneglutamine, a plant-derived amino acid from Arachis hypogaea, inspired synthetic analogs due to its structural mimicry of glutamine and nitrogen-transport properties [7]. Modifications at the γ-carboxamide group aim to enhance tumor selectivity and metabolic stability. Replacing the amide hydrogen with aromatic groups improves resistance to hydrolytic enzymes and enables targeted interactions with glutamine transporters (e.g., SLC1A5, SLC6A14). Derivatives like N-phenyl or N-benzyl amides of γ-methyleneglutamine exhibit potent growth arrest in breast cancer cells (MCF-7, SK-BR-3, MDA-MB-231) without harming benign MCF-10A cells [7]. The chloro-anilino moiety in (2S)-2-amino-5-(2-chloroanilino)-5-oxopentanoic acid introduces steric bulk and electron-withdrawing effects, potentially altering substrate affinity for GLS or glutamine-utilizing enzymes. This modification may exploit upregulated amino acid transporters in tumors, concentrating the compound intracellularly while sparing normal tissues [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: